![molecular formula C13H12N2O2S B175149 2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid CAS No. 115891-08-2](/img/structure/B175149.png)
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid, also known as Methylsulfanylphenylpyridine (MSPP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyridine derivative that has a unique chemical structure and properties, which makes it a promising candidate for various biomedical applications.
作用机制
The mechanism of action of MSPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes that are involved in cell growth and proliferation. MSPP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. Additionally, MSPP has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化和生理效应
MSPP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. MSPP has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, MSPP has been shown to induce apoptosis in cancer cells, which could be useful in the treatment of various types of cancer.
实验室实验的优点和局限性
MSPP has several advantages for lab experiments, including its high purity, stability, and low toxicity. MSPP can be easily synthesized using simple chemical reactions and purified using various methods. Additionally, MSPP has been found to have low toxicity in vitro and in vivo, making it a safe candidate for further research. However, there are some limitations to the use of MSPP in lab experiments. MSPP is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the optimal dosage and administration route of MSPP for various applications are yet to be determined.
未来方向
There are several future directions for the research of MSPP. One potential application of MSPP is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of MSPP for cancer treatment. Additionally, studies are needed to investigate the potential of MSPP in combination with other anti-cancer drugs. Another potential application of MSPP is in the treatment of neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of MSPP and its potential use in the treatment of Alzheimer's and Parkinson's disease. Finally, studies are needed to investigate the potential of MSPP in other biomedical applications, such as wound healing and tissue engineering.
合成方法
The synthesis of MSPP involves the reaction of 4-chloro-2-methylsulfanylpyridine with 4-aminobenzoic acid in the presence of a catalyst. This reaction results in the formation of MSPP, which can be purified using various methods, including recrystallization and column chromatography. The purity of MSPP can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
MSPP has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. MSPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, MSPP has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
115891-08-2 |
|---|---|
产品名称 |
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid |
分子式 |
C13H12N2O2S |
分子量 |
260.31 g/mol |
IUPAC 名称 |
2-(4-methylsulfanylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c1-18-10-6-4-9(5-7-10)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
InChI 键 |
FPDRRLGZXHQOEZ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
规范 SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
同义词 |
2-(4-Methylsulfanyl-phenylamino)-nicotinic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



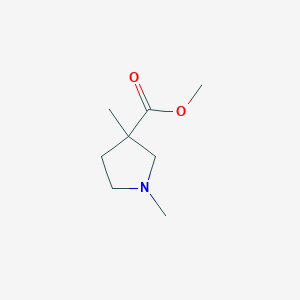
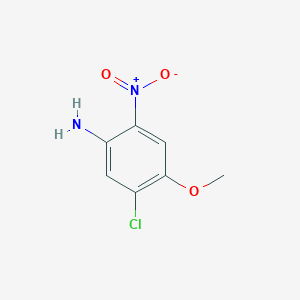
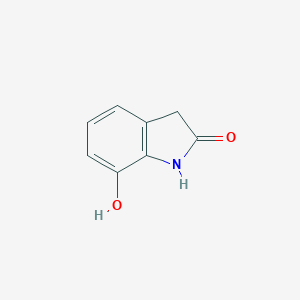
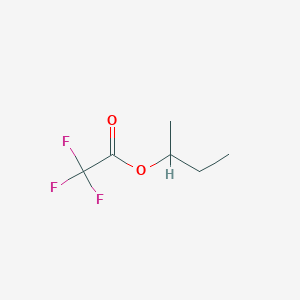
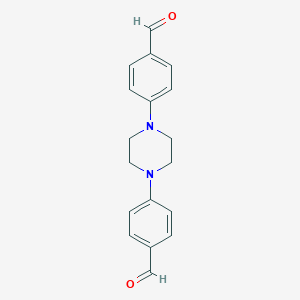
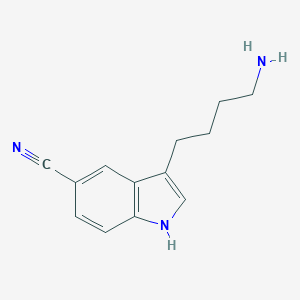
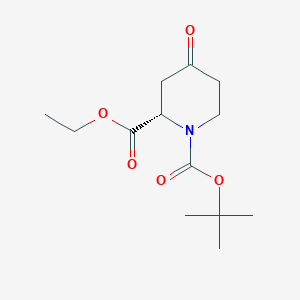
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
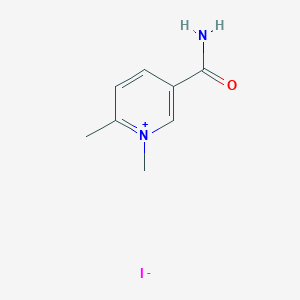
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
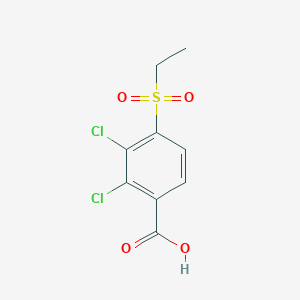
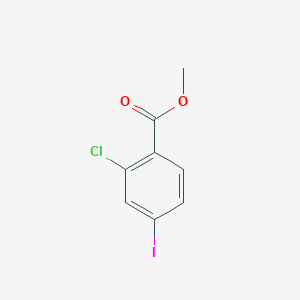
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)